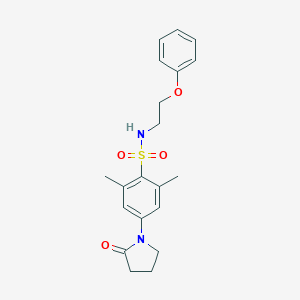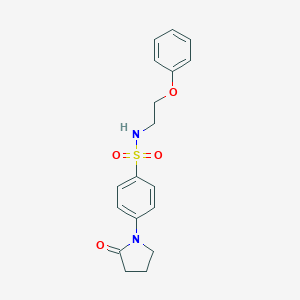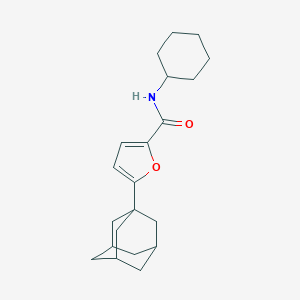![molecular formula C21H26N2O3 B299700 N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B299700.png)
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide (TEPP-46) is a small molecule inhibitor that has been developed as a tool for studying the role of the transcription factor, Peroxisome Proliferator-Activated Receptor (PPAR) in various biological processes. PPAR is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. TEPP-46 has been shown to selectively inhibit the transcriptional activity of PPARα and PPARγ isoforms, making it a valuable tool for investigating the physiological and pathological roles of these isoforms.
Mechanism of Action
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide inhibits the transcriptional activity of PPARα and PPARγ by binding to the ligand-binding domain of these receptors. This prevents the binding of endogenous ligands such as fatty acids and prostaglandins, which normally activate PPAR-mediated gene expression. N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to be a selective inhibitor of PPARα and PPARγ, with little or no effect on other nuclear receptors such as PPARδ and retinoid X receptor (RXR).
Biochemical and Physiological Effects:
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects depending on the cell type and experimental conditions. For example, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to reduce lipid accumulation and inflammation in liver and adipose tissue by inhibiting PPARα-mediated gene expression. N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has also been shown to inhibit adipocyte differentiation and improve insulin sensitivity by inhibiting PPARγ-mediated gene expression. In addition, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to inhibit cancer cell proliferation and survival by inhibiting PPAR-mediated signaling pathways.
Advantages and Limitations for Lab Experiments
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has several advantages as a tool for studying PPAR isoforms in lab experiments. First, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide is a selective inhibitor of PPARα and PPARγ, which allows for specific investigation of the roles of these isoforms in various biological processes. Second, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide is a small molecule inhibitor that can be easily administered to cells or animals, making it a convenient tool for in vitro and in vivo studies. Third, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to be stable and non-toxic at concentrations used in lab experiments.
However, there are also limitations to the use of N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide in lab experiments. First, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide is a synthetic compound that may have off-target effects or interact with other cellular components. Second, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide may not accurately reflect the effects of endogenous ligands on PPAR isoforms, which may have different binding affinities and activation profiles. Finally, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide may not be suitable for studying the roles of PPAR isoforms in certain tissues or disease models, as the effects of PPAR inhibition may be context-dependent.
Future Directions
There are many future directions for research on N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide and its effects on PPAR isoforms. One area of interest is the development of more selective and potent PPAR inhibitors that can be used to investigate the roles of individual isoforms in greater detail. Another area of interest is the investigation of the effects of PPAR inhibition on other signaling pathways and cellular processes, such as autophagy and mitochondrial function. Finally, the use of N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide in animal models of disease may provide valuable insights into the therapeutic potential of PPAR inhibitors for the treatment of metabolic disorders, cancer, and other diseases.
Synthesis Methods
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide can be synthesized via a multi-step process involving the reaction of 4-ethylphenol with ethyl chloroformate to form ethyl 4-ethylphenyl carbonate. This intermediate is then reacted with N-tert-butyl-2-aminobenzamide to form N-tert-butyl-2-{[(4-ethylphenoxy)carbonyl]amino}benzamide. Finally, this intermediate is reacted with acetic anhydride to form the desired product, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide.
Scientific Research Applications
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used extensively in scientific research to investigate the role of PPAR isoforms in various biological processes. For example, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used to study the role of PPARα in regulating lipid metabolism and inflammation in liver and adipose tissue. N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has also been used to investigate the role of PPARγ in regulating adipocyte differentiation and insulin sensitivity. In addition, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used to study the effects of PPAR inhibition on cancer cell proliferation and survival.
properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[[2-(4-ethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-5-15-10-12-16(13-11-15)26-14-19(24)22-18-9-7-6-8-17(18)20(25)23-21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
XQBDDHRKYHYLTO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino]butanoic acid](/img/structure/B299624.png)
![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

